2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O4S and its molecular weight is 395.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Thiadiazole Derivatives
The research community has developed methods for synthesizing thiadiazole derivatives, highlighting the importance of such compounds in medicinal chemistry. For example, studies on the synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcase advancements in creating novel compounds through carbodiimide condensation catalysis (Yu et al., 2014). These synthetic pathways are crucial for exploring the biological activities of new chemical entities.
Antitumor and Antibacterial Activities
The antitumor and antibacterial properties of thiadiazole and benzothiazole derivatives are significant areas of research. Compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been evaluated for their potential antitumor activity, demonstrating considerable effects against various cancer cell lines (Yurttaş et al., 2015). Similarly, 4-oxo-thiazolidine and 2-oxo-azetidine derivatives have shown moderate to good antibacterial activity, emphasizing the potential of these compounds in developing new antimicrobial agents (Desai et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Photovoltaic Efficiency Modeling
The study of benzothiazolinone acetamide analogs for their photovoltaic efficiency and light harvesting capabilities offers insights into the application of such compounds in renewable energy technologies. Compounds have been found to show good light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Molecular Docking on Cyclooxygenase Enzyme
The docking studies of bioactive derivatives on cyclooxygenase enzymes highlight the potential of thiadiazole and acetamide derivatives in developing novel analgesic agents. For instance, certain 2-chloro-N,N-diphenylacetamide derivatives have shown significant analgesic responses in vivo, supporting their further exploration as pain management solutions (Kumar et al., 2019).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-11-8-15-16(21(3)26(23,24)20(15)2)9-14(11)19-17(22)10-25-13-6-4-12(18)5-7-13/h4-9H,10H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPXVGMNOFMSCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)COC3=CC=C(C=C3)Cl)N(S(=O)(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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